3-Ethylfluoranthene

Description

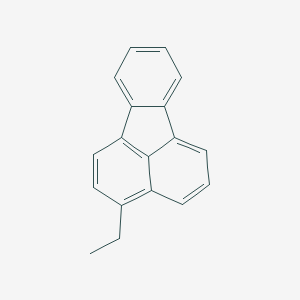

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-2-12-10-11-17-15-7-4-3-6-14(15)16-9-5-8-13(12)18(16)17/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUOLJXLPIIRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942668 | |

| Record name | 3-Ethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20496-16-6 | |

| Record name | 3-Ethylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020496166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Formation Pathways of 3 Ethylfluoranthene

Primary and Secondary Sources of 3-Ethylfluoranthene

Polycyclic Aromatic Hydrocarbons (PAHs), including this compound, enter the environment from three primary categories of sources: pyrogenic, petrogenic, and biogenic. bioline.org.br Pyrogenic PAHs are the result of incomplete combustion of organic matter, petrogenic PAHs originate from petroleum and its products, and biogenic PAHs are formed through biological processes. bioline.org.br

Pyrogenic Generation (e.g., Incomplete Combustion Processes)

The primary formation pathway for this compound is pyrogenic, resulting from the high-temperature incomplete combustion or pyrolysis of organic materials such as fossil fuels, biomass, and coal. nih.gov These processes release PAHs into the atmosphere through emissions like exhaust and soot. nih.gov this compound has been identified as a thermal precursor for other PAHs, such as cyclopenta[cd]fluoranthene, during combustion. uu.nl Pyrogenic sources are characterized by high-temperature events and tend to produce PAHs with higher molecular weights, which are more persistent in the environment. nih.gov Major anthropogenic activities contributing to pyrogenic PAH pollution in urban areas include transportation, industrial processes, and power generation. airqoon.comkunakair.comfrontiersin.org

Petrogenic Origins (e.g., Crude Oil Related Sources)

This compound is also found in petrogenic sources, which are derived from petroleum, including crude oil and refined products. nih.govumanitoba.ca Unlike the high-temperature pyrogenic processes, petrogenic PAHs are formed through geochemical alterations of organic matter over geological timescales. bioline.org.br Contamination of the environment with petrogenic this compound can occur through accidental oil spills, routine tanker operations, industrial discharges, and natural petroleum seeps. bioline.org.brnih.gov Petrogenic PAHs are often characterized by a higher proportion of lower molecular weight compounds (2-3 aromatic rings) and their alkylated homologs. nih.govnih.gov The presence of this compound and other alkylated PAHs can serve as a chemical fingerprint to identify petroleum contamination in environmental samples like sediments and water. umanitoba.caresearchgate.net

Biogenic Formation Pathways

Table 1: Summary of Primary and Secondary Sources of this compound

| Source Type | Description | Examples |

| Pyrogenic | High-temperature, incomplete combustion of organic matter. nih.gov | Vehicle exhaust, industrial emissions, coal and biomass burning. nih.govairqoon.com |

| Petrogenic | Derived from crude oil and refined petroleum products. nih.gov | Oil spills, natural oil seeps, industrial discharge. bioline.org.brnih.gov |

| Biogenic | Formed by biological processes or geochemical alterations. bioline.org.br | Microbial or plant-derived transformations in sediments. bioline.org.brresearchgate.net |

Thermodynamic and Kinetic Aspects of this compound Formation

Influence of Temperature on Formation (e.g., Pyrolysis-Derived)

Temperature is a critical parameter influencing the formation and yield of PAHs, including this compound, during pyrolysis. Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. researchgate.net Research on the pyrolysis of various materials, such as plastics, shows a strong correlation between temperature and the composition of the resulting products. researchgate.net

Low Temperatures: At lower pyrolysis temperatures (e.g., below 500°C), the process may yield a higher proportion of liquids and oils, with less formation of aromatic compounds. pnb.ac.idresearchgate.net

High Temperatures: As the temperature increases (e.g., above 500°C-600°C), further cracking of hydrocarbon chains occurs, leading to an increased yield of gases and a higher concentration of stable aromatic compounds, including PAHs. researchgate.netresearchgate.netmdpi.com The formation of aromatic hydrocarbons at elevated temperatures can be facilitated by reactions such as the Diels-Alder reaction. researchgate.net

The specific temperature range for optimal formation of this compound depends on the feedstock material and reaction conditions. However, the general trend indicates that the pyrosynthesis of complex and stable aromatic structures is favored at higher temperatures characteristic of combustion processes. researchgate.netnih.gov

Identification in Combustion Effluents and Exhausts

Consistent with its pyrogenic origins, this compound has been unequivocally identified as a constituent in various combustion effluents. uu.nl A primary source of these emissions in urban environments is vehicle exhaust from internal combustion engines. kunakair.comrac.co.uk

Internal combustion engines, particularly older diesel models, emit a complex mixture of gases and particulate matter due to the incomplete combustion of fuel. rac.co.ukhse.gov.uk This exhaust contains numerous pollutants, including carbon monoxide, nitrogen oxides, and a variety of hydrocarbons, including PAHs. rac.co.uk Studies analyzing vehicle emissions have detected light-molecular-weight PAHs in the exhaust of diesel vehicles. copernicus.org The presence of this compound in these effluents confirms that motor vehicle transport is a significant pathway for its release into the environment. uu.nlkunakair.com

Table 2: Research Findings on this compound in Combustion

| Finding | Source Context | Implication |

| Identified as a thermal precursor. uu.nl | Laboratory pyrolysis studies. | It is formed during high-temperature events and can transform into other complex PAHs. |

| Identified in combustion effluents. uu.nl | Analysis of combustion byproducts. | Confirms its generation in real-world combustion processes. |

| Associated with vehicle emissions. kunakair.comcopernicus.org | Urban air quality and traffic studies. | Motor vehicles are a key source of environmental this compound. |

Environmental Fate and Transport Dynamics of 3 Ethylfluoranthene

Distribution in Environmental Compartments

The partitioning of 3-Ethylfluoranthene in the environment is a direct consequence of its chemical structure—a four-ring aromatic system with an ethyl group substituent. This structure results in low aqueous solubility and a high affinity for organic matter.

In the atmosphere, this compound exists in both the gas phase and associated with particulate matter. copernicus.org The distribution between these two phases is influenced by its vapor pressure and the ambient temperature. copernicus.org Due to its semi-volatile nature, a significant fraction of this compound can be found adsorbed onto airborne particles, especially in cooler temperatures. copernicus.org This association with particulate matter is a key factor in its atmospheric residence time and long-range transport potential. copernicus.org

Given its hydrophobic nature, this compound has low solubility in water. epa.gov Consequently, in aquatic environments such as rivers, lakes, and oceans, it preferentially partitions from the water column to suspended organic particles and bed sediments. nih.gov While concentrations in the dissolved phase may be low, its presence in surface and groundwater can occur, often as a result of atmospheric deposition or runoff from contaminated soils. nih.gov The movement of this compound within aquatic systems is therefore closely linked to the transport of particulate matter. nih.gov

Soil and sediment act as significant sinks for this compound in the environment. nih.gov Its high octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc) indicate a strong tendency to adsorb to the organic fraction of soil and sediment particles. nih.gov This strong sorption limits its mobility in the subsurface and reduces its bioavailability to a certain extent. However, it also leads to the long-term accumulation of this compound in these compartments, creating a reservoir from which it can be slowly released back into the environment. nih.gov

| Property | Predicted Value | Implication for Environmental Distribution |

| Log Kow | High | Strong partitioning into organic matter in soil, sediment, and biota. |

| Log Koc | High | Limited leaching in soil, leading to accumulation in the upper soil layers. |

| Water Solubility | Low | Low concentrations in the dissolved phase in aquatic systems. |

| Vapor Pressure | Low to Moderate | Exists in both gas and particulate phases in the atmosphere. |

| Henry's Law Constant | 1.1 x 10⁻⁵ atm·m³/mol epa.gov | Moderate potential for volatilization from water to air. |

Transport Mechanisms

The movement of this compound through the environment is facilitated by a combination of atmospheric and aqueous transport processes.

Once in the atmosphere, this compound can be transported over long distances. copernicus.org Its association with fine particulate matter allows it to remain suspended in the air for extended periods, enabling transboundary pollution. copernicus.org Removal from the atmosphere occurs through both dry and wet deposition. researchgate.net Dry deposition involves the gravitational settling of particulate matter, while wet deposition occurs when the compound is scavenged from the atmosphere by rain, snow, or fog. researchgate.net

In aquatic systems, the transport of this compound is primarily governed by the movement of water and suspended sediments. Advection , the bulk movement of water, is the dominant transport mechanism over larger distances in rivers and streams. mdpi.comDispersion , the spreading of contaminants due to variations in water velocity, and molecular diffusion , the movement from areas of higher to lower concentration, contribute to the distribution of this compound on smaller scales. mdpi.com Due to its strong sorption to particles, the transport of this compound in the aqueous phase is largely dictated by sediment transport dynamics. mdpi.com

| Transport Mechanism | Description | Relevance to this compound |

| Atmospheric Advection | Bulk transport by wind currents. | Primary mechanism for long-range atmospheric transport of this compound associated with particulate matter. |

| Dry Deposition | Gravitational settling of particles. | A significant removal pathway for particle-bound this compound from the atmosphere. |

| Wet Deposition | Removal by precipitation (rain, snow, fog). | An effective scavenging mechanism for both gaseous and particulate-phase this compound. |

| Aqueous Advection | Bulk transport by water flow. | The main process for transporting this compound sorbed to suspended sediments in rivers and other water bodies. |

| Aqueous Dispersion | Spreading due to velocity variations. | Contributes to the mixing and dilution of this compound in aquatic systems. |

| Molecular Diffusion | Movement down a concentration gradient. | A slower process that influences the localized distribution of dissolved this compound in water and porewater of sediments. |

Vadose Zone Sorption and Leaching

The vadose zone, the unsaturated region of soil above the groundwater table, plays a critical role in determining the potential for this compound to contaminate groundwater resources. The movement of this compound through the vadose zone is primarily controlled by sorption to soil organic matter and subsequent leaching by infiltrating water.

Sorption is a key process that retards the downward movement of hydrophobic organic compounds like this compound. The organic carbon-water partition coefficient (Koc) is a crucial parameter for predicting the extent of sorption. A higher Koc value indicates stronger binding to soil and less potential for leaching. For fluoranthene (B47539), the parent compound of this compound, the log Koc value is typically in the range of 4.8 to 5.1. The addition of an ethyl group to the fluoranthene structure is expected to increase its hydrophobicity and, consequently, its Koc value. This stronger sorption of alkylated PAHs to soil particles reduces their mobility. researchgate.netservice.gov.uk

Leaching is the process by which water moving through the soil dissolves and transports substances. The leaching potential of this compound is inversely related to its sorption affinity. Due to its expected high Koc value, this compound is likely to be strongly sorbed to soil organic matter, making it relatively immobile and less prone to leaching into groundwater. researchgate.net However, in soils with low organic matter content or under conditions of high water infiltration, some downward movement may occur. The presence of co-contaminants, such as surfactants or dissolved organic matter, can also influence the mobility of this compound in the subsurface.

Table 1: Estimated Soil Sorption and Leaching Potential of this compound in Comparison to Related PAHs

| Compound | Molecular Weight ( g/mol ) | Log Kow | Estimated Log Koc | Leaching Potential |

| Fluoranthene | 202.25 | 5.22 | 4.8 - 5.1 | Low |

| This compound | 230.30 | ~5.5 (estimated) | >5.1 (estimated) | Very Low |

| Pyrene (B120774) | 202.25 | 5.18 | 4.84 | Low |

| Benzo[a]pyrene (B130552) | 252.31 | 6.13 | 6.0 | Very Low |

Note: Data for this compound are estimated based on the properties of fluoranthene and the expected effect of ethylation. Actual values may vary depending on soil type and environmental conditions.

Transformation Processes in Environmental Media

Once released into the environment, this compound can undergo various transformation processes that alter its structure and properties. These transformations are critical in determining its ultimate fate and persistence.

Precursor Transformation to this compound

This compound is not typically considered a primary industrial product but is often found as a component of complex mixtures of PAHs, such as those in crude oil, coal tar, and creosote. canada.ca Its formation in the environment is primarily the result of the incomplete combustion of organic materials. During combustion processes, smaller aromatic precursors can combine and undergo alkylation reactions to form a wide range of PAHs, including this compound. The specific conditions of combustion, such as temperature and oxygen availability, can influence the relative abundance of different alkylated PAHs.

While direct biotic or abiotic transformation of other environmental contaminants into this compound is not a well-documented pathway, the degradation of larger, more complex PAHs could potentially yield smaller, alkylated fragments, though this is not considered a major formation route.

Environmental Persistence Considerations

The persistence of this compound in the environment is a significant concern due to the potential for long-term ecological and human health impacts. Like other high molecular weight PAHs, this compound is expected to be relatively resistant to degradation. epa.govresearchgate.net

Biodegradation: Microbial degradation is a primary pathway for the breakdown of PAHs in the environment. nih.govmdpi.comfrontiersin.org However, the rate of biodegradation is influenced by several factors, including the molecular structure of the PAH, soil properties, and the presence of suitable microbial populations. The addition of an ethyl group to the fluoranthene molecule can affect its bioavailability and susceptibility to microbial attack. While some studies have shown that alkylation can sometimes enhance the degradation of PAHs, in many cases, it can also hinder the process. nih.gov The complex, multi-ring structure of fluoranthene, combined with the ethyl substituent, likely contributes to a slower rate of microbial breakdown compared to smaller, non-alkylated PAHs. frontiersin.org

Photodegradation: In the atmosphere and on surfaces exposed to sunlight, PAHs can undergo photodegradation. nih.gov This process involves the absorption of ultraviolet (UV) radiation, which can lead to the chemical transformation of the compound. While photodegradation can be a significant removal mechanism for some PAHs, its effectiveness for this compound in soil and sediment is limited by the lack of light penetration.

Table 2: Factors Influencing the Environmental Persistence of this compound

| Factor | Influence on Persistence | Rationale |

| Molecular Structure | High | The four fused aromatic rings and the ethyl group contribute to chemical stability. |

| Sorption to Soil/Sediment | High | Strong binding to organic matter reduces bioavailability for microbial degradation and protects from photodegradation. cornell.edu |

| Microbial Degradation | Moderate to Low | The complex structure can be recalcitrant to microbial enzymes. The rate is highly dependent on environmental conditions. nih.govnih.gov |

| Photodegradation | Low in Soil/Sediment | Limited by light penetration into these media. More relevant in the atmosphere or on surfaces. nih.gov |

| Volatility | Low | Low vapor pressure means it is less likely to volatilize from soil or water, thus remaining in these compartments where degradation is slow. canada.ca |

Due to these factors, this compound is expected to persist in the environment, particularly in soil and sediment, for extended periods. epa.govresearchgate.net Its strong sorption to particulate matter also means it can be transported over long distances in the atmosphere and aquatic systems. nih.gov

Ecotoxicological Investigations of 3 Ethylfluoranthene

Molecular and Cellular Mechanisms of Ecotoxicity

The toxicity of many xenobiotics, including 3-ethylfluoranthene, is not caused by the parent compound itself but by the reactive molecules formed during metabolic processes. frontiersin.orguv.es

Many inert chemical compounds require metabolic activation to become reactive metabolites that can exert toxic effects. frontiersin.org This process is central to the toxicity of PAHs. In the case of this compound, it is considered a thermal precursor to the mutagenic compound cyclopenta[cd]fluoranthene. uu.nl Research has shown that this compound itself exhibits low mutagenic activity, which is dependent on metabolic activation, suggesting it is a pro-mutagen. uu.nl

The primary pathway for the metabolic activation of PAHs is mediated by the cytochrome P450 (CYP) family of enzymes. frontiersin.orguv.es These enzymes introduce oxygen into the PAH structure, often forming highly reactive epoxide intermediates. uv.esuu.nl If these reactive metabolites are not quickly detoxified by Phase II enzymes (e.g., glutathione (B108866) S-transferases), they can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity. frontiersin.org The formation of these reactive intermediates is considered a critical step in the carcinogenicity and mutagenicity of PAHs. uu.nl

A key mechanism by which PAHs exert toxic effects is through their interaction with the aryl hydrocarbon receptor (AhR). wikipedia.orgnih.gov The AhR is a ligand-activated transcription factor present in the cytoplasm of cells. wikipedia.org When a ligand like a PAH enters the cell and binds to the AhR, the receptor-ligand complex translocates to the nucleus. nih.govfrontiersin.org In the nucleus, it dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences known as dioxin-responsive elements (DREs). nih.gov

This binding initiates the transcription of a battery of genes, most notably those for xenobiotic-metabolizing enzymes like cytochrome P450 1A (CYP1A). cefas.co.uknih.gov The induction of CYP1A is a well-established biomarker for exposure to AhR agonists, including PAHs. cefas.co.uk This induction can be measured catalytically through the ethoxyresorufin-O-deethylase (EROD) assay. cefas.co.ukwhoi.edu EROD activity in fish liver is frequently used in environmental monitoring to assess exposure to contaminants like PAHs and dioxins. cefas.co.uk The induction response can be complex; in some cases, EROD activity increases at lower concentrations of an inducer but is then inhibited at higher concentrations, a phenomenon that can complicate the interpretation of dose-response relationships. whoi.edu

Ecotoxicological Assessments in Model Organisms

Ecotoxicological assessments use standardized tests with model organisms to evaluate the potential environmental risk of chemicals. ivami.com Commonly used aquatic model organisms include the zebrafish (Danio rerio), the water flea (Daphnia magna), and various species of algae. ivami.commdpi.comccap.ac.uk

While specific ecotoxicity studies focusing solely on this compound are limited in the available literature, research on its parent compound, fluoranthene (B47539), and other PAHs provides insight into its likely effects. For fish, such as the early life stages of zebrafish, exposure to PAHs has been linked to a range of adverse outcomes, including cardiotoxicity, developmental deformities, and reduced growth. sustech.edu.cninrs.ca A decrease in larval growth following exposure to hydrocarbon mixtures can be linked to the energetic cost of detoxification processes, which is consistent with the induction of EROD activity. inrs.ca

In invertebrate models like Daphnia magna, acute toxicity tests typically measure immobilization (EC50), which is the concentration that renders 50% of the individuals unable to swim. nih.govoasis-lmc.orgnih.gov PAHs can exhibit significant acute toxicity to daphnids.

Algal toxicity tests measure the inhibition of growth over a period of 72 or 96 hours. ccap.ac.ukmdpi.com Herbicides and metals are often highly toxic to algae, but PAHs can also inhibit growth, potentially leading to shifts in algal community structure in contaminated environments. mdpi.comnih.gov The lack of specific data for this compound in these standard model organisms represents a knowledge gap that hinders a complete risk assessment.

Aquatic Ecotoxicity Studies (e.g., Fish, Invertebrates)

The assessment of a chemical's danger to aquatic life involves standardized tests on organisms from different trophic levels, such as fish, invertebrates (like daphnids), and algae. chemsafetypro.com These tests measure various endpoints, including acute toxicity, which is often expressed as the median lethal concentration (LC50) or median effective concentration (EC50), and chronic toxicity, determined by the no-observed-effect concentration (NOEC). chemsafetypro.com For fish, acute toxicity is typically evaluated over a 96-hour exposure period, while for invertebrates like Daphnia magna, a 48-hour immobilization test is common. chemsafetypro.com

| Test Organism | Test Type | Endpoint | Typical Duration | Result for this compound |

|---|---|---|---|---|

| Fish (e.g., Pimephales promelas) | Acute | LC50 | 96 hours | Data not available |

| Invertebrate (e.g., Daphnia magna) | Acute | EC50 (Immobilization) | 48 hours | Data not available |

| Algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition | EC50 | 72-96 hours | Data not available |

| Fish | Chronic | NOEC | 28+ days | Data not available |

| Invertebrate (e.g., Daphnia magna) | Chronic (Reproduction) | NOEC | 21 days | Data not available |

Terrestrial Ecotoxicity Studies (e.g., Soil Organisms, Plants)

Terrestrial ecotoxicology evaluates the effects of chemical substances on soil-based ecosystems, including soil organisms and plants. bregroup.com Standardized tests are used to assess impacts on key soil invertebrates like earthworms (Eisenia fetida) and collembola (Folsomia candida), as well as on soil microbial functions such as nitrogen transformation. hse.gov.uk For plants, tests typically measure effects on seed germination and early growth. pan-europe.info

| Test Organism/System | Test Type | Endpoint | Typical Duration | Result for this compound |

|---|---|---|---|---|

| Earthworm (e.g., Eisenia fetida) | Acute | LC50 | 14 days | Data not available |

| Earthworm (e.g., Eisenia fetida) | Chronic | NOEC (Reproduction) | 56 days | Data not available |

| Springtail (e.g., Folsomia candida) | Chronic | EC10/NOEC (Reproduction) | 28 days | Data not available |

| Soil Microorganisms | Nitrogen Transformation Test | % Inhibition | 28 days | Data not available |

| Terrestrial Plants (e.g., Oat, Radish) | Seedling Emergence & Growth | EC50/NOEC | 14-21 days | Data not available |

Bioassay Development and Application in Ecotoxicology

Ecotoxicological bioassays serve as a critical link between chemical concentration data and the potential for adverse effects on living organisms. ltu.selandcareresearch.co.nz The study of specific PAH isomers like this compound is dependent on the development of sophisticated analytical methods capable of separating and quantifying them within complex environmental mixtures. diva-portal.org Techniques such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) are essential for identifying individual alkylated PAHs, which is a prerequisite for targeted toxicological evaluation. diva-portal.org

Once isolated or synthesized, these compounds can be assessed using a variety of bioassays. For example, the luminescence inhibition bioassay using the marine bacterium Aliivibrio fischeri is a common method for screening the ecotoxicity of chemicals and their transformation products. nih.gov Research has shown that the biodegradation of alkylated PAHs can lead to the formation of metabolites that are more water-soluble and potentially more toxic than the original compounds. nih.gov This highlights the importance of bioassays in evaluating not just the parent compound but also its environmental breakdown products to fully understand its ecological impact. nih.gov

Comparative Ecotoxicity of this compound with Related PAHs

Comparison with Fluoranthene and Other Alkylated Fluoranthenes

The ecotoxicity of a PAH is significantly influenced by its molecular structure, including the addition of alkyl groups. Alkylation changes a compound's physicochemical properties, such as its hydrophobicity and persistence, which in turn affects its bioaccumulation and toxicity. uoguelph.caresearchgate.net Generally, alkylated PAHs are more abundant in petroleum-derived contamination and tend to be more persistent than their parent, non-alkylated forms. researchgate.netmdpi.com

While direct comparative toxicity data for this compound versus its parent compound, fluoranthene (a four-ring PAH), is not available, studies on other PAHs provide valuable insights. Research on other alkylated PAHs has demonstrated that they can be more toxic than the parent compounds. oup.comdiva-portal.orgnorden.org For example, some methylated phenanthrenes and chrysenes have shown greater potency for causing adverse effects than phenanthrene (B1679779) and chrysene, respectively. diva-portal.org However, the relationship is not always straightforward; one study found that C4-phenanthrene was more toxic than its parent compound, while C3-phenanthrene was less toxic. norden.org Fluoranthene itself has been identified as highly toxic to some aquatic organisms, such as sea urchin larvae, with an EC10 of 27 µg/L. norden.org The addition of an ethyl group to the fluoranthene structure is expected to alter this toxicity profile, and based on general trends for APAHs, it could potentially increase its persistence and toxic potency. uoguelph.camdpi.com

Ecological Risk Assessment Methodologies

Frameworks for Assessing Environmental Risks

Ecological Risk Assessment (ERA) is a formal process used to evaluate the likelihood that adverse ecological effects may occur as a result of exposure to one or more environmental stressors, such as chemical contaminants. bregroup.comsrs.gov The framework generally consists of three main phases: problem formulation, analysis (which includes exposure and effects assessment), and risk characterization. srs.govlc-impact.eu

Problem Formulation: This initial step defines the scope of the assessment, identifies the contaminants of concern (e.g., this compound), the environmental compartments affected (water, soil), and the ecological receptors (e.g., fish, earthworms) that might be at risk. srs.gov

Analysis Phase:

Exposure Assessment: This involves predicting or measuring the concentration of the chemical in the environment (Predicted Environmental Concentration, PEC) and determining the extent to which receptors are exposed. hse.gov.uk

Effects Assessment (Hazard Characterization): This step determines the concentration of the substance below which adverse effects are unlikely to occur, known as the Predicted No-Effect Concentration (PNEC). nih.gov The PNEC is often derived from ecotoxicity data (like LC50 or NOEC values) by applying assessment factors to account for uncertainties, such as extrapolating from laboratory data to a real-world ecosystem. europa.euepa.gov

Risk Characterization: In this final phase, the exposure and effects data are integrated. A risk quotient (RQ) is often calculated by dividing the PEC by the PNEC. An RQ value greater than 1 suggests a potential for ecological risk, prompting further investigation or risk management actions. tandfonline.com

Integration of Ecotoxicological Data in Risk Models

The integration of ecotoxicological data into risk models is a critical step in evaluating the potential environmental threat posed by chemical compounds such as this compound. This process typically involves using experimentally derived toxicity data to predict the likelihood of adverse effects on ecosystems. Due to a lack of specific ecotoxicological data for this compound, data from its parent compound, fluoranthene, is often used as a surrogate in these models. Fluoranthene is one of the 16 priority polycyclic aromatic hydrocarbons (PAHs) designated by the U.S. Environmental Protection Agency (EPA), and as such, its ecotoxicological profile is more extensively studied. epa.govresearchgate.net

Environmental risk assessment models for PAHs frequently utilize concepts such as the species sensitivity distribution (SSD) and probabilistic risk assessment (PRA) models. nomresearch.cn These models incorporate toxicity data from various species to estimate the concentration at which a certain fraction of species in an ecosystem will be affected. nomresearch.cnpjoes.com The outputs of these models, such as the predicted no-effect concentration (PNEC), are then compared with the predicted environmental concentration (PEC) to characterize risk, often expressed as a risk quotient (PEC/PNEC). rivm.nl

A key consideration for alkylated PAHs, such as this compound, is that alkylation can sometimes alter the toxicity of the parent compound. diva-portal.org Some studies have indicated that alkylated PAHs can be more toxic than the unsubstituted parent compound. diva-portal.org However, due to the limited availability of specific toxicity data for the vast number of alkylated PAHs, risk assessments often rely on data for the parent compounds. diva-portal.org

The ecotoxicological data for fluoranthene, which serves as a proxy for this compound, is derived from studies on a variety of aquatic and terrestrial organisms. This data is crucial for populating risk assessment models. The following table provides a summary of representative ecotoxicity data for fluoranthene.

Interactive Data Table: Ecotoxicity of Fluoranthene

| Species | Taxonomic Group | Endpoint | Duration | Concentration (µg/L) | Notes | Reference |

| Daphnia magna | Crustacean | EC50 (Immobilisation) | 48 hours | 40 | Acute toxicity | epa.gov |

| Pimephales promelas (Fathead minnow) | Fish | LC50 (Mortality) | 96 hours | 3,980 | Acute toxicity | epa.gov |

| Saltwater Species | Various | Chronic Toxicity | - | 16 | Lowest observed chronic value | epa.gov |

| Vibrio parahaemolyticus | Bacteria | EC50 | 6 hours | 14.25 mg/L | Toxicity of degradation products | mdpi.com |

| Daphnia magna | Crustacean | - | - | - | Toxic effects observed from primary metabolites | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The data from such studies are fundamental inputs for risk models. For instance, the acute toxicity data (LC50/EC50) are used to derive the hazardous concentration for a certain percentage of species (HCp) through SSD curves. nomresearch.cn Chronic toxicity data, such as the No-Observed-Effect Concentration (NOEC), are often used to derive the PNEC by applying an assessment factor. rivm.nl

Furthermore, risk assessment models for PAHs can also employ the concept of toxic equivalency factors (TEFs), particularly for assessing the risk of complex mixtures of these compounds. frontiersin.org This approach relates the toxicity of different PAHs to that of a reference compound, typically benzo[a]pyrene (B130552). frontiersin.org While this is more commonly applied to carcinogenic risk, similar principles can be applied to ecological risk assessment.

Genotoxicity and Mutagenicity Studies of 3 Ethylfluoranthene

Bacterial Mutagenesis Assays (e.g., Ames Test)

Bacterial mutagenesis assays are widely used initial screens to determine the mutagenic potential of chemical substances. nib.sitaglus.com The most common of these is the Ames test, which utilizes specific strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine. nib.sibiotoxicity.com The test evaluates a chemical's ability to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a medium lacking the amino acid. nib.si

A crucial aspect of in vitro genotoxicity testing is simulating the metabolic processes that occur in mammals. nih.gov Many chemicals, particularly PAHs, are not mutagenic themselves but are converted into reactive, DNA-damaging metabolites by enzymes in the body, primarily in the liver. nih.govnih.gov To mimic this, bacterial assays are often conducted with the addition of a rat liver homogenate supernatant, known as the S9-mix. nih.govmdpi.com This mixture contains a variety of metabolic enzymes, including cytochrome P450s, that can activate pro-mutagens into their ultimate mutagenic forms. mdpi.com

Research indicates that 3-ethylfluoranthene exhibits low mutagenic activity, which is notably dependent on metabolic activation. In studies comparing this compound to its parent compound, fluoranthene (B47539), a low level of mutagenic activity was observed, and this activity was contingent on the presence of the S9-mix. This finding suggests that this compound is a pro-mutagen, requiring enzymatic conversion to a reactive form to exert its mutagenic effects.

Table 1: Mutagenic Response of this compound in Bacterial Assays

| Test Condition | Mutagenic Response | Interpretation |

|---|---|---|

| Without S9-mix | Negative | Not directly mutagenic |

| With S9-mix | Low Positive | Requires metabolic activation to become mutagenic |

DNA Damage and Adduct Formation

Genotoxic compounds can cause DNA damage through various mechanisms, a primary one being the formation of DNA adducts. wikipedia.orgfda.gov A DNA adduct is a segment of DNA that has become covalently bonded to a chemical. wikipedia.org This alteration can distort the DNA structure, leading to errors during DNA replication and repair, which can result in permanent mutations. wikipedia.orgjfda-online.com

While specific studies exhaustively identifying the DNA adducts formed directly from this compound are limited, significant insights can be drawn from its parent compound, fluoranthene, and other PAHs. For fluoranthene, the major DNA adduct has been identified following metabolic activation. nih.gov Using techniques like ³²P-postlabeling and high-pressure liquid chromatography (HPLC), the primary adduct is confirmed to be derived from the reaction of an anti-2,3-dihydroxy-1,10b-epoxy-fluoranthene metabolite with DNA nucleotides. nih.gov Similarly, studies on related nitro-PAHs, such as 3-nitrofluoranthene, have identified the major adduct as N-(deoxyguanosin-8-yl)-3-aminofluoranthene after metabolic reduction. nih.gov

Based on the metabolic pathways of related PAHs, it is hypothesized that this compound forms adducts primarily with purine (B94841) bases, such as guanine (B1146940) and adenine, at their most nucleophilic sites. wikipedia.org The ethyl group on the fluoranthene structure is expected to influence the metabolic profile and potentially the specific nature and quantity of the adducts formed.

The formation of DNA adducts by PAHs like this compound is intrinsically linked to their metabolic activation. researchgate.netresearchgate.net The parent compounds are chemically stable and must be enzymatically converted into electrophilic intermediates that can react with the nucleophilic sites on DNA. researchgate.net

Chromosomal Aberrations and Clastogenic Effects

Beyond gene-level mutations and DNA adducts, another major endpoint of genotoxicity is the induction of chromosomal aberrations. nih.govnih.gov These are visible changes to the structure or number of chromosomes. greenfacts.org Agents that cause these structural changes, such as breaks, deletions, or rearrangements, are known as clastogens. wikipedia.orghiv.gov

Molecular Mechanisms Underlying Genotoxicity

The molecular mechanism underlying the genotoxicity of this compound is understood to follow the established paradigm for polycyclic aromatic hydrocarbons. ijpsr.comnih.gov The process is initiated by metabolic activation, a prerequisite for its mutagenic activity as demonstrated in Ames testing.

The key steps in its mechanism of genotoxicity are:

Metabolic Activation: Following uptake into cells, this compound is processed by Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) family (e.g., CYP1A1, CYP1A2). mdpi.com These enzymes catalyze the formation of reactive epoxide intermediates.

Formation of Diol Epoxides: The initial epoxides are converted to dihydrodiols, which are then subject to a second round of epoxidation, yielding highly electrophilic diol-epoxides.

DNA Adduct Formation: The ultimate carcinogenic metabolite, the diol-epoxide, covalently binds to the DNA, primarily at the N7 position of guanine and adenine. wikipedia.org This forms bulky DNA adducts that distort the helical structure of DNA.

Induction of Mutations: If these DNA adducts are not removed by the cell's nucleotide excision repair (NER) machinery before DNA replication, they can cause DNA polymerase to insert the wrong base, leading to permanent point mutations or frameshift mutations. nih.gov This fixation of genetic damage is a critical event in the initiation of carcinogenesis. fda.gov

Therefore, the genotoxicity of this compound is not due to the compound itself but to the reactive metabolites produced by cellular enzymes.

Biodegradation and Biotransformation of 3 Ethylfluoranthene

Microbial Degradation Pathways

The transformation of 3-Ethylfluoranthene in the environment is predominantly driven by microbial activity. Microorganisms employ a variety of metabolic strategies to break down this complex molecule, which can be broadly categorized into aerobic and anaerobic pathways.

Under aerobic conditions, the initial attack on the aromatic rings of PAHs is typically initiated by oxygenase enzymes. mdpi.com For alkylated PAHs like this compound, the presence of the ethyl group can influence the degradation process. Studies on other alkyl-substituted PAHs have shown that the position and type of alkyl group affect the rate and pathway of degradation. nih.gov

The aerobic degradation of PAHs generally proceeds through the following key steps:

Initial Oxidation: Bacteria utilize dioxygenase enzymes to incorporate both atoms of a molecular oxygen into the aromatic nucleus, forming a cis-dihydrodiol. gavinpublishers.com In the case of this compound, this initial attack could potentially occur on one of the unsubstituted rings.

Dehydrogenation: The cis-dihydrodiol is then dehydrogenated to form the corresponding diol.

Ring Cleavage: The dihydroxylated intermediate undergoes ring fission, which can occur through ortho- or meta-cleavage pathways, leading to the formation of catechols. gavinpublishers.com

Further Metabolism: The resulting intermediates are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to carbon dioxide and water. oup.com

The presence of the ethyl group on the fluoranthene (B47539) molecule may be addressed by microorganisms through initial oxidation of the alkyl side chain or by proceeding with ring cleavage on an unsubstituted portion of the molecule. The degradation of alkylphenanthrenes and dibenzothiophenes has been observed to decrease with an increasing number of substituents, suggesting that this compound may be more recalcitrant than its parent compound, fluoranthene. nih.gov

In the absence of oxygen, anaerobic microorganisms employ different strategies to break down PAHs. These processes are generally slower than aerobic degradation. iastate.edu The anaerobic degradation of PAHs involves several unique biochemical reactions:

Activation: The stable aromatic ring is activated, often by carboxylation, in a chemically demanding reaction. frontiersin.org For alkylated PAHs, an alternative activation mechanism involves the addition of fumarate (B1241708) to the alkyl side chain. frontiersin.org It is plausible that this compound could be activated via this latter mechanism.

Ring Reduction: To overcome the resonance energy of the aromatic system without oxygen, anaerobic bacteria reduce the aromatic rings using dearomatizing aryl-CoA reductases. frontiersin.org

Ring Cleavage: The reduced ring is then cleaved, often through hydrolytic reactions. frontiersin.org

Anaerobic degradation of PAHs has been observed under various electron-accepting conditions, including nitrate-reducing, sulfate-reducing, and methanogenic conditions. frontiersin.orgopenbiotechnologyjournal.com While information on the anaerobic degradation of fluoranthene is available, specific pathways for its ethylated derivative are not well-documented.

Cometabolism is a process where a microorganism, while growing on one compound (the primary substrate), fortuitously transforms another compound (the cosubstrate) that it is unable to use as a source of carbon and energy. wikipedia.orgenviro.wiki This is a significant mechanism for the degradation of complex and recalcitrant pollutants like higher molecular weight PAHs.

This compound, being a more complex molecule, may be degraded through cometabolism in the presence of more readily biodegradable PAHs like naphthalene (B1677914) or phenanthrene (B1679779). Microorganisms growing on these simpler PAHs produce non-specific enzymes that can also act on this compound. epa.gov This process is crucial for the removal of complex mixtures of PAHs found in contaminated sites. The degradation of a contaminant in a cometabolic process does not provide a direct energy or carbon benefit to the microbe mediating the reaction. clu-in.orgfrtr.gov

Identification of Degrading Microorganisms and Consortia

A diverse range of microorganisms, including bacteria and fungi, have been identified for their ability to degrade PAHs. While specific strains capable of utilizing this compound as a sole carbon source have not been extensively reported, numerous studies on fluoranthene and other alkylated PAHs point to potential candidates.

Bacterial Strains: Several bacterial genera are well-known for their PAH-degrading capabilities. Studies on creosote-contaminated soil have shown that bacterial communities dominated by Sphingomonas and Azospirillum are linked to the rapid biodegradation of fluoranthene, among other PAHs. iastate.edu Other important bacterial genera in PAH degradation include Pseudomonas, Mycobacterium, Rhodococcus, Alcaligenes, and Marinobacter. oup.comclu-in.orgmdpi.com For instance, Pseudomonas paucimobilis has been shown to utilize fluoranthene as a sole source of carbon and energy. oup.com It is highly probable that strains from these genera could also be involved in the degradation of this compound.

Fungal Species: Fungi, particularly white-rot fungi, are highly effective in degrading complex organic pollutants due to their non-specific extracellular ligninolytic enzymes. scielo.org.mxtandfonline.com Several fungal species have been shown to degrade fluoranthene efficiently. scielo.org.mxnih.gov A study investigating 39 strains of micromycetes found that 18 of them degraded fluoranthene by 60% or more, with Zygomycetes being the most efficient group. nih.gov Notable fluoranthene-degrading fungi include species from the genera Aspergillus, Cunninghamella, Mortierella, Rhizopus, Absidia, Cladosporium, and Ulocladium. scielo.org.mxnih.gov Given their broad substrate specificity, these fungi are strong candidates for the biotransformation of this compound.

Table 1: Examples of Microorganisms with Potential for this compound Degradation

| Microorganism Type | Genus/Species | Known Substrate(s) | Reference |

|---|---|---|---|

| Bacteria | Sphingomonas sp. | Fluoranthene, other PAHs | iastate.edu |

| Bacteria | Pseudomonas paucimobilis | Fluoranthene | oup.com |

| Bacteria | Marinobacter sp. | Variety of hydrocarbons including PAHs | mdpi.com |

| Fungi | Cunninghamella sp. | Fluoranthene | nih.gov |

| Fungi | Ulocladium chartarum | Fluoranthene, Anthracene (B1667546) | scielo.org.mx |

| Fungi | Aspergillus sp. | Low and high molecular weight PAHs | openbiotechnologyjournal.com |

The biodegradation of PAHs in natural environments is rarely the result of a single microbial species but rather the concerted action of a complex microbial consortium. The introduction of a contaminant like this compound can cause significant shifts in the structure and function of the indigenous microbial community. mdpi.com

Initially, the presence of a new carbon source can lead to the enrichment of specific microbial populations with the enzymatic machinery to degrade it. nih.gov Studies on soils contaminated with PAHs have shown that the microbial community changes its composition and physiological functions in response to the contamination. mdpi.com For example, in some soils, fungi may become the predominant group actively degrading the pollutants. mdpi.com

The dynamics of the microbial community can also be influenced by the presence of plants (rhizoremediation). The rhizosphere, the soil region around plant roots, can harbor a higher abundance and diversity of microorganisms, including those capable of degrading PAHs. elsevier.es The presence of tomato plants, for instance, has been shown to promote the degradation of fluoranthene, correlated with an increase in the abundance of Gram-positive dioxygenase genes in the rhizosphere. elsevier.es The structure of the microbial community in PAH-contaminated soils is therefore a dynamic interplay between the soil type, the nature of the contaminants, and the presence of other organisms. nih.govmdpi.com

Enzymatic Systems Involved in this compound Biotransformation

The microbial breakdown of persistent organic pollutants like polycyclic aromatic hydrocarbons (PAHs), including this compound, is a complex process mediated by specific enzymatic systems. Bacteria, fungi, and algae have evolved sophisticated catabolic pathways to utilize these compounds as sources of carbon and energy. The initial and most critical step in the aerobic degradation of aromatic hydrocarbons is the introduction of oxygen atoms into the stable aromatic ring structure, a reaction catalyzed by oxygenase enzymes.

Dioxygenase Pathways

The primary mechanism for initiating the aerobic biodegradation of this compound involves dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen (O2) into the substrate. The process typically follows a multi-step pathway involving different types of dioxygenases.

Ring-Hydroxylating Dioxygenases (RHDs): The initial attack on the aromatic ring of a PAH is catalyzed by a ring-hydroxylating dioxygenase. This multi-component enzyme system adds two hydroxyl groups to adjacent carbon atoms, breaking the aromaticity and forming a cis-dihydrodiol. For this compound, this would result in the formation of a cis-dihydrodiol on one of its aromatic rings. These enzyme systems, such as the Nag-like dioxygenase, are crucial for converting stable aromatic compounds into more reactive intermediates. sjtu.edu.cnresearchgate.net

Ring-Cleavage Dioxygenases: Following the formation of the cis-dihydrodiol, a dehydrogenase enzyme catalyzes its oxidation to a diol intermediate, typically a catechol derivative. This catechol is then the substrate for a ring-cleavage dioxygenase, which breaks open the aromatic ring. This is the rate-limiting step in the degradation pathway. There are two main types of ring-cleavage:

Ortho-cleavage (or intradiol cleavage): The enzyme cleaves the bond between the two hydroxyl-bearing carbon atoms. For instance, catechol 1,2-dioxygenase cleaves catechol to produce cis,cis-muconic acid. sjtu.edu.cnacademicjournals.org This pathway ultimately leads to intermediates that can enter the β-ketoadipate pathway. nih.gov

Meta-cleavage (or extradiol cleavage): The enzyme cleaves the bond adjacent to one of the hydroxyl groups. Catechol 2,3-dioxygenase, a key enzyme in this pathway, converts catechol into 2-hydroxymuconic semialdehyde. nih.gov This pathway is common for the degradation of various aromatic compounds. academicjournals.orgnih.gov

The specific pathway utilized by a microorganism depends on its genetic makeup and the specific structure of the PAH. academicjournals.org Both ortho- and meta-cleavage pathways have been identified in the degradation of various aromatic compounds and are considered plausible routes for this compound catabolism. biorxiv.org

Enzymes and Gene Clusters for Catabolic Pathways

The enzymes responsible for the biodegradation of aromatic compounds are encoded by genes that are often organized into clusters, known as operons in bacteria. researchgate.netnih.gov This arrangement allows for the coordinated regulation and expression of all the enzymes required for a specific catabolic pathway.

The catabolism of aromatic compounds like this compound likely involves a series of enzymes acting in succession:

Ring-Hydroxylating Dioxygenase: A multi-component enzyme, often comprising an oxygenase, a ferredoxin, and a reductase. researchgate.net

cis-diol Dehydrogenase: Converts the cis-dihydrodiol to a catechol-like intermediate.

Ring-Cleavage Dioxygenase: An intradiol or extradiol dioxygenase that cleaves the aromatic ring.

Hydrolases, Dehydrogenases, and other enzymes: These enzymes further process the ring-fission product into smaller aliphatic molecules that can enter central metabolic pathways, such as the Krebs cycle (TCA cycle). researchgate.netnih.gov

Gene clusters encoding these catabolic pathways have been extensively studied for compounds like naphthalene (nag operon), toluene/benzoate (ben/cat genes), and chlorocatechols (clc genes). sjtu.edu.cnresearchgate.netbiorxiv.org For example, the pca gene cluster encodes the enzymes for the protocatechuate branch of the β-ketoadipate pathway. nih.gov It is hypothesized that the genes for this compound degradation are similarly clustered, potentially on the chromosome or on plasmids, which would facilitate their transfer between different microbial species. sjtu.edu.cnresearchgate.net The regulation of these gene clusters is often controlled by specific transcriptional regulators that respond to the presence of the substrate or its metabolites. frontiersin.org

Characterization of Biodegradation Metabolites and Intermediates

Identifying the metabolites and intermediates formed during the breakdown of this compound is crucial for elucidating its complete degradation pathway. Based on established pathways for other PAHs, a proposed degradation sequence can be outlined. The process begins with the enzymatic attack on one of the aromatic rings, leading to a series of intermediate products before mineralization to CO2 and water.

The initial steps involve the formation of hydroxylated intermediates, followed by ring cleavage. mdpi.com The resulting aliphatic acids are then further metabolized.

Table 1: Proposed Intermediates in the Aerobic Biodegradation of this compound

| Step | Proposed Intermediate | Precursor | Key Enzyme Type | Description |

| 1 | This compound-cis-dihydrodiol | This compound | Ring-Hydroxylating Dioxygenase | Introduction of two hydroxyl groups onto an aromatic ring. |

| 2 | 3-Ethyl-dihydroxofluoranthene (A Catechol derivative) | This compound-cis-dihydrodiol | cis-diol Dehydrogenase | Oxidation of the dihydrodiol to form a catechol-like compound. |

| 3 | Ring Cleavage Product (e.g., a muconic acid derivative) | 3-Ethyl-dihydroxofluoranthene | Ring-Cleavage Dioxygenase | Cleavage of the aromatic ring via either ortho- or meta-pathway. |

| 4 | Aliphatic acids | Ring Cleavage Product | Hydrolase, Dehydrogenase | Further breakdown of the ring-fission product into smaller molecules. |

| 5 | Central Metabolites (e.g., Acetyl-CoA, Succinyl-CoA) | Aliphatic acids | Various | Intermediates that can enter the TCA cycle for complete mineralization. |

This table is based on established degradation pathways for other polycyclic aromatic hydrocarbons and represents a hypothetical pathway for this compound.

The characterization of these transient intermediates often requires advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to detect and identify the compounds formed at various stages of the biodegradation process. mdpi.com The accumulation of certain intermediates, such as toxic catechols or aniline (B41778) derivatives in other contexts, can sometimes occur, highlighting the importance of complete degradation. mdpi.com

Environmental Factors Influencing Biodegradation Rates and Efficiency

The rate and extent of this compound biodegradation in the environment are not solely dependent on the presence of capable microorganisms but are also significantly influenced by a variety of physicochemical factors. nih.gov These factors can affect microbial growth, metabolic activity, and enzyme function. researchgate.net

Key environmental factors include:

Temperature: Microbial activity and enzymatic reaction rates are highly temperature-dependent. Generally, higher temperatures increase degradation rates up to an optimal point, beyond which enzyme denaturation can occur. nih.gov

pH: The pH of the soil or water affects both the bioavailability of the pollutant and the activity of microbial enzymes, which typically have a narrow optimal pH range.

Moisture: Water is essential for microbial life and acts as a transport medium for nutrients and contaminants. Adequate moisture levels are critical for efficient biodegradation, but waterlogged (anaerobic) conditions can shift the metabolic pathways used. greendotbioplastics.commdpi.com

Oxygen Availability: Aerobic degradation pathways, which are generally faster and more complete for PAHs, are dependent on the availability of oxygen as an electron acceptor. greendotbioplastics.com In anaerobic environments, degradation is much slower and proceeds through different mechanisms.

Nutrient Availability: Microorganisms require sources of nitrogen, phosphorus, and other essential nutrients for growth and metabolism. The degradation of carbon-rich pollutants like this compound can be limited by the scarcity of these nutrients in the environment.

Bioavailability: this compound, being a hydrophobic compound, tends to adsorb strongly to soil organic matter and sediments, which can limit its availability to microorganisms and thus reduce the rate of degradation.

Table 2: Influence of Environmental Factors on Biodegradation

| Factor | Effect on Biodegradation Rate and Efficiency |

| Temperature | Rate generally increases with temperature to an optimum, then decreases. nih.gov |

| pH | Optimal rates occur within a specific pH range (typically near neutral) for microbial enzymes. |

| Moisture/Humidity | Essential for microbial activity; both very dry and water-saturated (anoxic) conditions can inhibit aerobic degradation. mdpi.comresearchgate.net |

| Oxygen | Crucial for aerobic pathways; lack of oxygen significantly slows degradation and favors anaerobic processes. greendotbioplastics.com |

| Nutrients (N, P, etc.) | A balanced C:N:P ratio is required; nutrient limitation can hinder microbial growth and degradation activity. |

| Pollutant Concentration | Very high concentrations can be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. |

| Presence of other compounds | Co-contaminants can have synergistic or antagonistic effects on the degradation of the target compound. |

These factors interact in complex ways, and optimizing them is a key consideration for the successful application of bioremediation technologies to clean up sites contaminated with this compound and other PAHs. nih.gov

Analytical Methodologies for 3 Ethylfluoranthene in Environmental Matrices

Sample Collection and Preparation Techniques

The initial and critical stage in the analysis of 3-ethylfluoranthene is the collection and preparation of the environmental sample. The primary goal of this stage is to efficiently extract the analyte from the sample matrix and concentrate it to a level suitable for detection by analytical instruments. cdc.gov

Several extraction techniques are employed to isolate polycyclic aromatic hydrocarbons (PAHs), including this compound, from environmental matrices. The choice of method often depends on the sample type (e.g., soil, water, air), the physical and chemical properties of the analyte, and the desired efficiency and speed of the extraction.

Soxhlet Extraction : This is a classic and widely used method for extracting organic compounds from solid samples. hawachfilterpaper.comenv.go.jp The sample is placed in a thimble and continuously washed with a refluxing solvent, such as dichloromethane (B109758) or a mixture of benzene (B151609) and methanol (B129727). hawachfilterpaper.comnih.govresearchgate.nethielscher.com This process allows for the exhaustive extraction of the analyte over several hours or even days. hielscher.comresearchgate.net The apparatus consists of a distillation flask, a thimble holder, and a condenser. hawachfilterpaper.comhielscher.com The solvent is heated, vaporizes, and then condenses, dripping onto the sample. hielscher.com When the solvent level in the thimble holder reaches a certain point, it is siphoned back into the distillation flask, carrying the extracted compounds with it. hawachfilterpaper.comhielscher.com This cyclical process ensures a thorough extraction. hielscher.com

Sonication (Ultrasonic Extraction) : This method utilizes high-frequency sound waves to disrupt the sample matrix and enhance the extraction of analytes into a solvent. oup.comhielscher.com The process, also known as sono-extraction, involves placing the sample in a vessel with a suitable solvent and subjecting it to ultrasonic waves, which create cavitation bubbles. nih.gov The collapse of these bubbles generates localized high pressure and temperature, facilitating the breakdown of the sample matrix and improving mass transfer of the target compounds into the solvent. nih.gov Sonication is often faster than traditional methods like Soxhlet extraction and can be performed at lower temperatures, which is beneficial for thermally sensitive compounds. hielscher.comnih.gov

Supercritical Fluid Extraction (SFE) : SFE is a more modern and environmentally friendly extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. researchgate.net Above its critical temperature and pressure (31°C and 7.4 MPa for CO2), the fluid exhibits properties of both a liquid and a gas, allowing it to penetrate solid matrices like a gas and dissolve compounds like a liquid. researchgate.net The solvating power of the supercritical fluid can be adjusted by changing the pressure and temperature. researchgate.net Modifiers, such as methanol or toluene, can be added to the CO2 to enhance the extraction efficiency of more polar compounds. researchgate.netnih.gov SFE is recognized by the U.S. Environmental Protection Agency (EPA) under Method 3561 for extracting PAHs from various solid materials, including soils and sediments. epa.gov This technique is generally faster and uses less toxic organic solvents compared to traditional methods. researchgate.net

Purge-and-Trap : This technique is primarily used for the analysis of volatile organic compounds (VOCs) in water and solid samples. env.go.jpnih.gov An inert gas, such as helium or nitrogen, is bubbled through the sample, "purging" the volatile analytes out of the matrix. env.go.jpgcms.cz The purged compounds are then carried by the gas stream onto a sorbent trap, where they are concentrated. env.go.jpgcms.cz After the purging process is complete, the trap is heated, and the desorbed analytes are introduced into an analytical instrument, typically a gas chromatograph. gcms.cz This method is particularly useful for concentrating analytes that are present in low concentrations and are insoluble or poorly soluble in water. gcms.cz

Following extraction, the resulting extract often contains a complex mixture of compounds that can interfere with the analysis of this compound. Therefore, a clean-up step is necessary to remove these interfering substances. cdc.gov

Column chromatography is a widely used technique for sample clean-up and fractionation. cdc.gov The extract is passed through a column packed with an adsorbent material, such as silica (B1680970) gel, alumina, or Florisil. cdc.govnih.gov Different compounds in the extract will have varying affinities for the adsorbent and will move through the column at different rates, allowing for their separation. For PAH analysis, a multi-step clean-up may be employed, sometimes involving multiple types of columns to separate low-polar PAHs from more polar compounds and to isolate specific molecular weight fractions. nih.gov For instance, a deactivated silica gel column can be used to separate PAHs from highly polar compounds, followed by a Sephadex LH20 column to isolate the characteristic PAH molecular weight fraction. nih.gov

After clean-up, the sample extract is often too dilute for direct analysis. Therefore, a concentration step is required to increase the concentration of this compound to a level that can be detected by the analytical instrument. nih.gov This is typically achieved by evaporating a portion of the solvent. nih.gov Care must be taken during this step to avoid the loss of more volatile PAHs. epa.gov

Chromatographic Separation and Detection

The final stage of the analytical process involves the separation of the components in the cleaned-up and concentrated extract, followed by their detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PAHs, including this compound. nih.govnih.govepa.gov In GC, the sample extract is injected into a heated port, where it is vaporized. The gaseous components are then carried by an inert gas through a long, thin column. The column separates the different compounds based on their boiling points and their interactions with the stationary phase coating the inside of the column. As each compound exits the column, it enters the mass spectrometer.

The mass spectrometer bombards the molecules with electrons, causing them to fragment into charged ions. These ions are then separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This mass spectrum acts as a "fingerprint," allowing for the positive identification of the compound. researchgate.netnih.govresearchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, the sensitivity and selectivity of the analysis can be significantly increased, allowing for the detection of very low concentrations of this compound. epa.gov

Table 1: Example GC-MS Parameters for PAH Analysis

| Parameter | Setting |

| Column | Rxi-35Sil MS |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Program | Start at 60°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium |

| MS Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

This table presents a generalized example of GC-MS parameters. Actual conditions may vary depending on the specific instrument and analytical goals. gcms.cz

For highly complex environmental samples containing numerous isomers and co-eluting compounds, comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF/MS) offers superior separation and identification capabilities. nih.govumanitoba.ca

In GC×GC, two different gas chromatography columns with different separation mechanisms are connected in series via a modulator. d-nb.info The modulator traps small portions of the effluent from the first column and then rapidly injects them onto the second, shorter column for a second dimension of separation. d-nb.info This results in a much higher peak capacity and the ability to separate compounds that would co-elute in a single-column GC system. umanitoba.capetro-online.com

The coupling of GC×GC with a high-resolution time-of-flight mass spectrometer further enhances the analytical power. umanitoba.ca HR-TOF/MS provides highly accurate mass measurements, which aids in the confident identification of compounds, including alkylated PAHs like this compound, even in the presence of complex matrix interferences. nih.govpetro-online.com This technique is particularly valuable for the detailed characterization of complex mixtures of PAHs in environmental samples. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs in environmental matrices. nih.gov It separates compounds from a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For PAHs, which are often non-volatile or thermally unstable, HPLC is particularly advantageous over gas chromatography. nih.gov

The process involves injecting a liquid sample into the mobile phase, which is pumped at high pressure through a column containing the stationary phase. The separation of this compound from other PAHs and matrix components would be achieved based on its specific polarity and affinity for the column material. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water), is the most common approach for PAH analysis.

Detection is a critical part of the HPLC system. For PAHs like this compound, fluorescence detectors (FLD) are highly favored due to their inherent sensitivity and selectivity for aromatic compounds. nih.gov By setting specific excitation and emission wavelengths, the FLD can selectively detect fluorescent compounds, thereby minimizing interference from non-fluorescent matrix components. Diode Array Detectors (DAD) are also used and can provide spectral information for peak identification. A developed HPLC-FLD method can separate numerous PAHs, alkylated derivatives, and their degradation products in a single run.

Spectroscopic and Immunoassay-Based Techniques

Spectrofluorometry is an analytical technique that measures the fluorescence of a sample. While highly sensitive, conventional fluorescence spectra of complex mixtures containing multiple PAHs can be broad and overlapping, making individual component identification difficult.

Synchronous Luminescence Spectroscopy (SLS), also known as synchronous fluorescence spectroscopy (SFS), is an advanced technique that simplifies these complex spectra. In SLS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. This approach results in narrowed spectral bands and reduces spectral overlap from different compounds, enhancing analytical selectivity.

The selection of an optimal Δλ is crucial for resolving mixtures of PAHs. For instance, a Δλ of 3 nm has been shown to be effective for distinguishing anthracene (B1667546), naphthalene (B1677914), and fluorine. This technique has been successfully applied to the analysis of PAHs in various environmental and biological samples, including screening for PAH metabolites in fish bile. A novel synchronous fluorescence approach was developed for the rapid determination of benzo(a)pyrene (BaP), benzo(k)fluoranthene (BkF), and anthracene in tea, demonstrating the technique's ability to resolve spectra even with interference from other PAHs. Given that alkyl substituents have a small effect on the fundamental fluorescence spectra, SLS is a suitable technique for identifying and quantifying aromatic ring systems like that of this compound in complex mixtures.

Fluorescence Line Narrowing Spectrometry (FLNS) is a high-resolution spectroscopic technique used for the specific analysis of components in highly complex mixtures, such as those containing numerous PAH isomers. The technique is performed at cryogenic temperatures (e.g., 4.2 K, the temperature of liquid helium), where an analyte is dissolved in a suitable organic glass-forming solvent.

Under these conditions, a narrow-band laser selectively excites a subset of analyte molecules that are in similar micro-environments within the frozen solvent matrix. This "site selection" overcomes the inhomogeneous broadening that typically results in broad spectral features, producing highly resolved, line-like fluorescence spectra. The resulting sharp spectral lines are characteristic of the compound's vibrational energy levels, providing a unique "fingerprint" for unambiguous identification.

FLNS has been demonstrated to be effective for resolving and identifying multiple fluorescing species in complex artificial mixtures and unseparated coal liquefaction products. The technique has been used to identify alkylated PAHs and can distinguish between major DNA adducts derived from different enantiomers of benzo[a]pyrene (B130552) diol-epoxide (BPDE). The high selectivity of FLNS makes it a powerful tool for the isomer-specific identification of compounds like this compound in environmental samples, free from interferences that might plague other methods.

The Fiber-Optic Antibody-Based Fluoroimmunosensor (FIS) is an analytical device that combines the high specificity of immunological antigen-antibody binding with the high sensitivity of laser-induced fluorescence detection. This technology is particularly useful for the rapid and sensitive detection of specific compounds or classes of compounds in biological and environmental samples.

The principle involves immobilizing antibodies, which are specific to the target analyte (or a related structure), onto the surface of a fiber-optic probe. When the probe is introduced into a sample, the target analyte binds to the antibodies. A laser signal is then transmitted through the fiber optic to excite fluorescence, which can be generated either by the native fluorescence of the analyte or by using a fluorescently labeled competitor in a competitive assay format. The detected fluorescence signal is proportional to the amount of analyte bound.

While direct application for this compound is not documented, the utility of FIS has been demonstrated for other PAHs. For example, FIS has been used to measure DNA adducts of benzo[a]pyrene in human placenta samples by detecting the hydrolyzed tetrol metabolite (BPT). This sensor achieved a remarkable detection limit of 14 attomoles (14 x 10⁻¹⁸ mol) of BPT, showcasing its exceptional sensitivity. This approach demonstrates the potential for developing a similar sensor for this compound or its metabolites, providing a highly specific and sensitive tool for screening environmental samples.

Method Validation and Quality Assurance

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a widely accepted framework for validating analytical procedures, ensuring they are reliable and produce accurate results. Key validation characteristics include accuracy, recovery, selectivity, and precision.

Accuracy and Recovery : Accuracy expresses the closeness of the analytical result to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte. Accuracy is often reported as percent recovery, which is the percentage of the known added amount of analyte that is measured by the method. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates at three different concentrations). For a pesticide analysis method using HPLC, percentage recoveries were found to be within 97.6% to 101.5% at three different concentration levels.

Selectivity (or Specificity) : Selectivity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods like HPLC, selectivity is demonstrated by showing that the analyte peak is well-resolved from other peaks in the chromatogram. In spectroscopic methods, it involves demonstrating that the signal is not affected by other substances in the sample.

Precision : Precision expresses the closeness of agreement (degree of scatter) between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or relative standard deviation (RSD). Precision is considered at three levels:

Repeatability : Precision under the same operating conditions over a short interval of time.

Intermediate Precision : Within-laboratory variations (e.g., different days, different analysts, different equipment).

Reproducibility : Precision between laboratories (collaborative studies). For repeatability, the ICH recommends assessing a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration. An HPLC method for pesticides showed an RSD of less than 1% for six replicate injections, reflecting high precision.

Limits of Detection and Quantitation

The determination of precise limits of detection (LOD) and limits of quantitation (LOQ) for this compound is infrequently documented in scientific literature. Specific values for this individual compound are not commonly reported in broad environmental surveys. However, data from analytical methods developed for the broader class of alkylated polycyclic aromatic hydrocarbons (PAHs) provide valuable insight into the achievable detection levels in various environmental matrices.